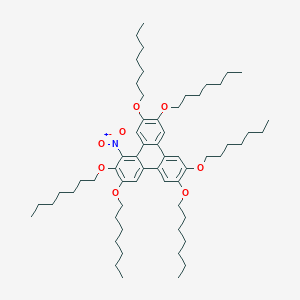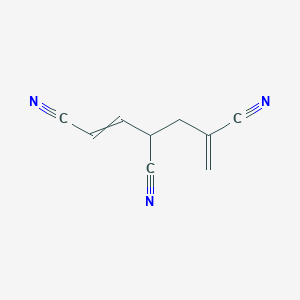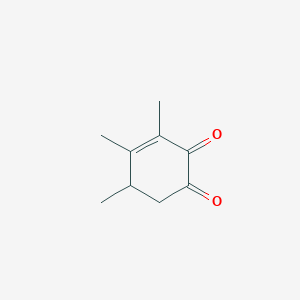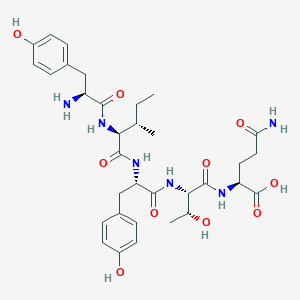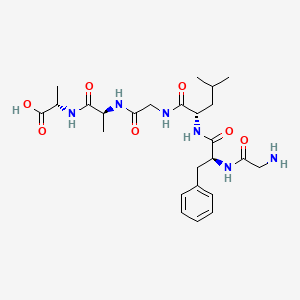![molecular formula C117H210N6O6 B14258666 N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine CAS No. 182615-10-7](/img/structure/B14258666.png)
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, featuring three triazine rings substituted with long alkoxy chains, imparts distinct physical and chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 3,4-bis(hexadecyloxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate mono- and di-substituted triazines, which are subsequently converted to the trisubstituted product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can form condensation products with aldehydes and ketones under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, amines, and halides. The reactions are typically carried out under reflux conditions in organic solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazines with diverse functional groups .
科学的研究の応用
作用機序
The mechanism of action of N2,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The long alkoxy chains may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is unique due to its long alkoxy chains, which impart distinct physical and chemical properties. These properties enhance its stability, solubility, and potential for various applications compared to other triazine derivatives .
特性
CAS番号 |
182615-10-7 |
|---|---|
分子式 |
C117H210N6O6 |
分子量 |
1797.0 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris(3,4-dihexadecoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C117H210N6O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-97-124-109-94-91-106(103-112(109)127-100-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)118-115-121-116(119-107-92-95-110(125-98-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)113(104-107)128-101-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)123-117(122-115)120-108-93-96-111(126-99-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)114(105-108)129-102-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h91-96,103-105H,7-90,97-102H2,1-6H3,(H3,118,119,120,121,122,123) |
InChIキー |
PUEWYUZXYQMPJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



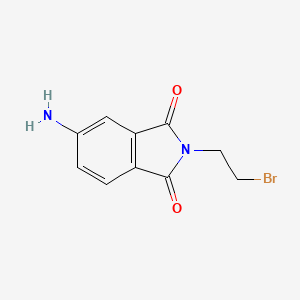
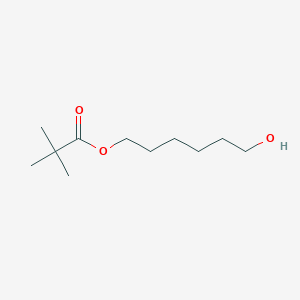
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
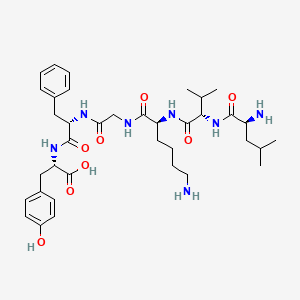
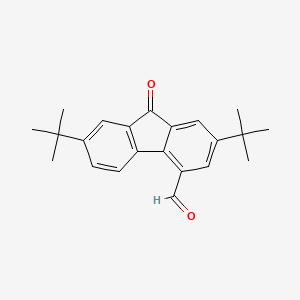
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
